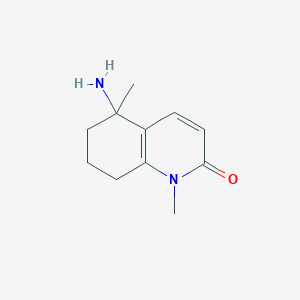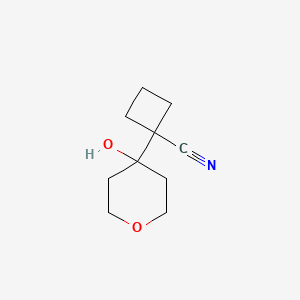
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutanecarbonitrile core with a hydroxytetrahydropyran substituent, making it a unique structure for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclobutanecarbonitrile derivative with a hydroxytetrahydropyran precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclobutanecarbonyl derivatives.
Reduction: Formation of cyclobutanecarbonitrile amines.
Substitution: Formation of halogenated cyclobutanecarbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar in structure but contains a piperidine ring.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains an ethanone group instead of a cyclobutanecarbonitrile core.
Uniqueness
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core and a hydroxytetrahydropyran substituent. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c11-8-9(2-1-3-9)10(12)4-6-13-7-5-10/h12H,1-7H2 |
InChI-Schlüssel |
BJDMXNDAIZDSND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2(CCOCC2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
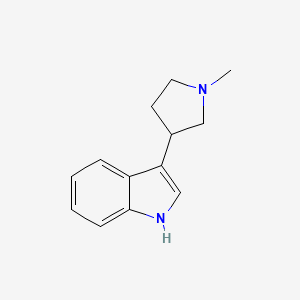
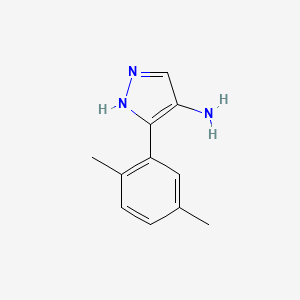
![1H-Imidazole-4-carbonitrile, 1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-5-[(trimethylsilyl)ethynyl]-(9CI)](/img/structure/B8700934.png)
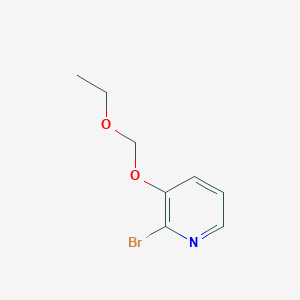
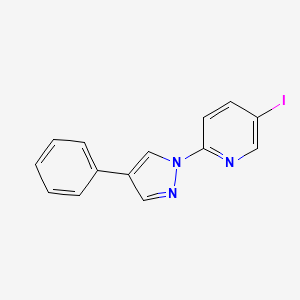
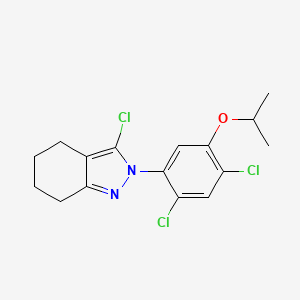
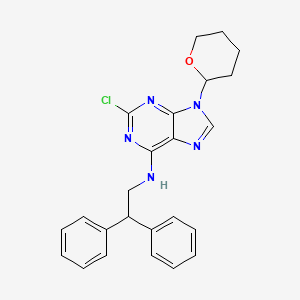
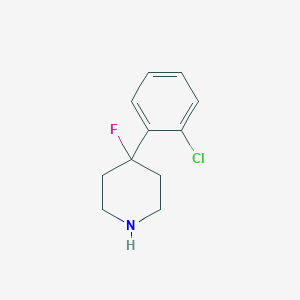
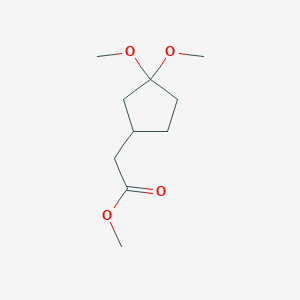
![3-Methylthieno[2,3-c]pyridine](/img/structure/B8700992.png)
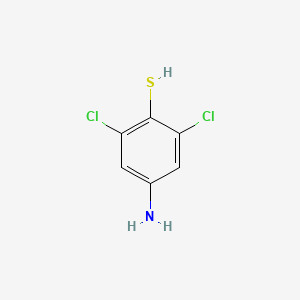
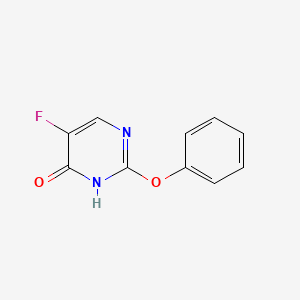
![5-Chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8701009.png)
